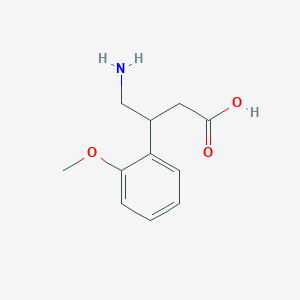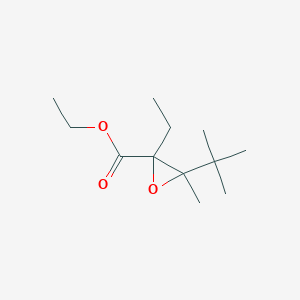
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol . This compound is characterized by its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and various alkyl substituents. It is primarily used in research settings and is not intended for human use .
Vorbereitungsmethoden
The synthesis of Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of tert-butyl ethyl ketone with ethyl diazoacetate in the presence of a catalyst to form the oxirane ring . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Analyse Chemischer Reaktionen
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate is primarily used in scientific research for its unique chemical properties. It serves as a valuable intermediate in the synthesis of various organic compounds and is used in the study of reaction mechanisms and pathways. Its stability and reactivity make it a useful compound in organic chemistry research .
Wirkmechanismus
The mechanism of action of Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate involves its reactivity at the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate can be compared to other oxirane-containing compounds such as:
Ethyl 2,3-epoxybutanoate: Similar in structure but with different alkyl substituents.
tert-Butyl 3-oxirane-2-carboxylate: Lacks the ethyl substituent, leading to different reactivity.
2-Ethyl-3-methyloxirane: A simpler oxirane compound without the carboxylate group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct compound in organic chemistry research.
Eigenschaften
Molekularformel |
C12H22O3 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-7-12(9(13)14-8-2)11(6,15-12)10(3,4)5/h7-8H2,1-6H3 |
InChI-Schlüssel |
NGUCTUCFTUGNFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)(C)C(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


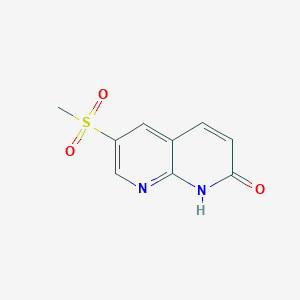
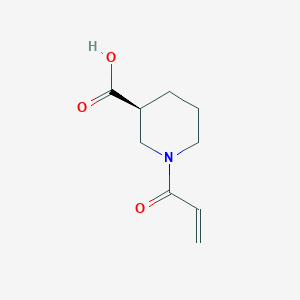
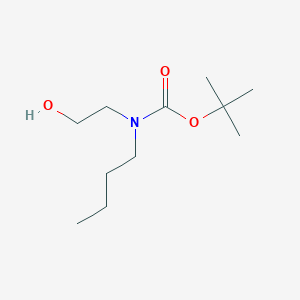
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
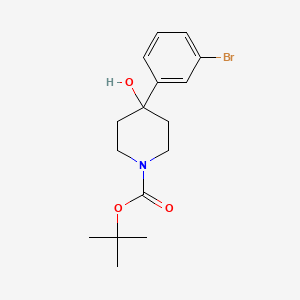
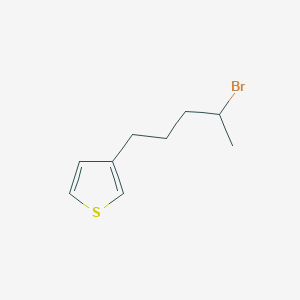
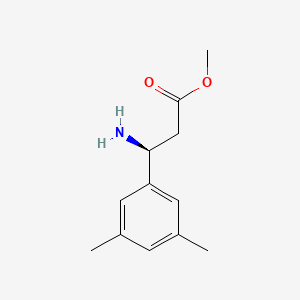
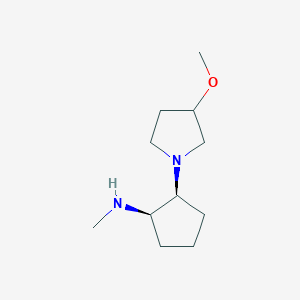

![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
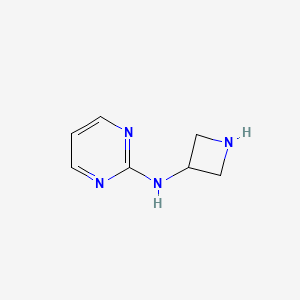
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)
